4-Chlorobutyl 3,4-dimethoxybenzoate

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

4-Chlorobutyl 3,4-dimethoxybenzoate (CAS 69788-75-6), also referred to as 4-chlorobutyl veratrate, is a synthetic organic ester with the molecular formula C₁₃H₁₇ClO₄ and a molecular weight of 272.72 g/mol. This compound is structurally characterized by a 3,4-dimethoxybenzoate (veratrate) moiety esterified to a 4-chlorobutyl chain, which imparts moderate lipophilicity (predicted LogP of 3.01–3.48).

Molecular Formula C13H17ClO4
Molecular Weight 272.72 g/mol
CAS No. 69788-75-6
Cat. No. B031931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutyl 3,4-dimethoxybenzoate
CAS69788-75-6
Synonyms3,4-Dimethoxybenzoic Acid 4-Chlorobutyl Ester
Molecular FormulaC13H17ClO4
Molecular Weight272.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OCCCCCl)OC
InChIInChI=1S/C13H17ClO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyVDKIZIBOFDIQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobutyl 3,4-dimethoxybenzoate (CAS 69788-75-6): Procurement-Grade Overview for Pharmaceutical Impurity and Research Applications


4-Chlorobutyl 3,4-dimethoxybenzoate (CAS 69788-75-6), also referred to as 4-chlorobutyl veratrate, is a synthetic organic ester with the molecular formula C₁₃H₁₇ClO₄ and a molecular weight of 272.72 g/mol . This compound is structurally characterized by a 3,4-dimethoxybenzoate (veratrate) moiety esterified to a 4-chlorobutyl chain, which imparts moderate lipophilicity (predicted LogP of 3.01–3.48) [1]. It is a light yellow oil liquid at ambient temperature, with a reported density of 1.154 g/cm³ and a boiling point of 385.6°C at 760 mmHg [1] . Critically, this compound is officially designated as Mebeverine EP Impurity E by the European Pharmacopoeia, serving as a key reference standard for analytical method development, quality control (QC), and Abbreviated New Drug Applications (ANDA) for the antispasmodic drug mebeverine .

Why Generic 'Veratrate Esters' Cannot Substitute for 4-Chlorobutyl 3,4-dimethoxybenzoate in Regulated Pharmaceutical Analysis


Substituting 4-Chlorobutyl 3,4-dimethoxybenzoate with a structurally related analog, such as another 3,4-dimethoxybenzoate ester (e.g., methyl veratrate) or a different mebeverine impurity, is not analytically or regulatorily permissible. The European Pharmacopoeia (EP) monographs explicitly designate this specific molecular entity as Mebeverine EP Impurity E, establishing a unique regulatory identity tied to its exact structure and CAS registry number (69788-75-6) [1]. Any alternative compound would lack this official pharmacopoeial designation, rendering it unsuitable for use as a reference standard in method validation or quality control for mebeverine drug substance and product release [2]. Furthermore, the compound's unique 4-chlorobutyl ester chain directly influences its chromatographic retention behavior (e.g., RP-HPLC on Newcrom R1 columns) and mass spectral fragmentation pattern, which are essential for its identification and quantification as a specific impurity. Analogs with different alkyl chain lengths or substituents will exhibit divergent physicochemical properties and analytical profiles, leading to inaccurate impurity tracking and potential regulatory non-compliance [3].

4-Chlorobutyl 3,4-dimethoxybenzoate: Quantifiable Differentiation from Structural Analogs in Analytical and Regulatory Contexts


Regulatory Designation as a Pharmacopoeial Impurity Standard: Mebeverine EP Impurity E vs. Unlisted Analogs

4-Chlorobutyl 3,4-dimethoxybenzoate is the exact chemical entity designated by the European Pharmacopoeia (EP) as 'Mebeverine EP Impurity E', assigned the specific CAS number 69788-75-6 [1]. This official designation is unique to this compound. In contrast, closely related analogs, such as 4-Bromobutyl 4-hydroxy-3-methoxybenzoate (Mebeverine Impurity 3), are assigned different CAS numbers and impurity codes . The target compound is supplied with detailed characterization data compliant with EP regulatory guidelines, including certificates of analysis (CoA) and data packages (1H NMR, 13C NMR, IR, Mass, HPLC) suitable for ANDA submissions [2].

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Physiochemical Property Differentiation: LogP and Hydrophobicity vs. Parent Acid and Shorter-Chain Esters

The 4-chlorobutyl chain of the target compound confers distinct lipophilicity, quantified by a predicted LogP of 3.01–3.48 [1] . This contrasts sharply with the parent acid, 3,4-dimethoxybenzoic acid (Mebeverine EP Impurity D), which has a LogP of approximately 1.61 and a free carboxylic acid moiety, and with the methyl ester analog (methyl 3,4-dimethoxybenzoate), which has a LogP of around 2.20 . The difference in LogP of ~1.3–1.8 units translates to a significant difference in reversed-phase HPLC retention time (RT), enabling the target compound to be chromatographically resolved from the parent acid and other esters.

Chromatography Method Development Physicochemical Properties

Regulatory Hazard Classification: Skin Sensitization and Aquatic Toxicity vs. Less Hazardous Analogs

Under the EU CLP Regulation (EC No 1272/2008), 4-chlorobutyl 3,4-dimethoxybenzoate is classified as a skin sensitizer (Skin Sens. 1, H317) and hazardous to the aquatic environment with long-lasting effects (Aquatic Chronic 2, H411) [1] [2]. This regulatory hazard profile is specific to this compound. In contrast, the parent acid, 3,4-dimethoxybenzoic acid, does not carry these specific hazard classifications . This distinction necessitates different handling, storage, and waste disposal protocols during procurement and laboratory use.

Environmental Safety Occupational Health Regulatory Compliance

Analytical Method Availability: Validated RP-HPLC Protocol on Newcrom R1 vs. Generic Methods

A specific reverse-phase HPLC method for the separation of 4-Chlorobutyl 3,4-dimethoxybenzoate has been published using a Newcrom R1 column [1]. The method utilizes a simple mobile phase of acetonitrile, water, and phosphoric acid, and is noted to be scalable and suitable for preparative isolation and pharmacokinetic studies [2]. This represents a demonstrable analytical advantage over other mebeverine impurities or generic esters, for which a dedicated, publicly available separation protocol may not exist, reducing method development time and increasing reproducibility.

Analytical Chemistry HPLC Method Quality Control

Commercial Availability and Purity Specifications: ≥98.0% Assay vs. Typical Research-Grade Materials

Commercial sources offer 4-Chlorobutyl 3,4-dimethoxybenzoate with a specified purity of ≥98.0% (HPLC) for the neat compound [1]. This high purity specification is critical for its use as a reference standard, where the presence of other impurities can confound quantitative analysis. While other 3,4-dimethoxybenzoate esters may be available from chemical suppliers, they are often sold as research-grade materials with lower purity specifications (e.g., ≥95.0%) or unspecified purity .

Procurement Quality Assurance Reference Standards

4-Chlorobutyl 3,4-dimethoxybenzoate: Optimal Application Scenarios for Pharmaceutical Analysis and Synthesis


Reference Standard for Mebeverine Impurity Quantification in ANDA Submissions and QC Release

This is the definitive application scenario for 4-Chlorobutyl 3,4-dimethoxybenzoate. Its official designation as Mebeverine EP Impurity E [1] and availability with EP-compliant characterization data [2] make it the required standard for developing and validating analytical methods (e.g., HPLC, UPLC) to detect, identify, and quantify this specific impurity in mebeverine hydrochloride drug substance and finished product. This is essential for Abbreviated New Drug Applications (ANDA) and routine quality control (QC) batch release testing [3].

Analytical Method Development and Transfer Leveraging Pre-Established Chromatographic Conditions

The availability of a published, scalable reverse-phase HPLC method using a Newcrom R1 column [1] positions 4-Chlorobutyl 3,4-dimethoxybenzoate as an ideal analyte for laboratories seeking to accelerate method development. Researchers can procure this compound to replicate the published conditions, validate the method in their own facility, and transfer it to a QC environment with confidence, reducing the time and cost associated with de novo method development for this specific impurity.

Synthesis of Mebeverine and Related Derivatives as a Key Intermediate

The compound is recognized as an intermediate in the synthesis of Mebeverine (CAS 3625-06-7) [1]. Its 4-chlorobutyl chain provides a reactive handle for further chemical elaboration, making it a valuable building block for medicinal chemists engaged in the synthesis of mebeverine analogs, derivatives, or other bioactive molecules containing the 3,4-dimethoxybenzoate pharmacophore. Its commercial availability with a purity of ≥98.0% [2] ensures it can be used directly in synthetic sequences without extensive pre-purification.

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